Pfmrk Kinase Inhibition: Head-to-Head Comparison with WR 216174
The target compound inhibits Pfmrk with an IC50 of 3,500 nM, which is 2.5-fold less potent than the established tool compound WR 216174 (IC50 1,400 nM) [1][2]. This difference is critical for selecting the appropriate compound for dose-response studies aiming for a specific potency window.
| Evidence Dimension | Inhibition of Plasmodium falciparum cyclin-dependent protein kinase Pfmrk |
|---|---|
| Target Compound Data | IC50 = 3,500 nM (3.5 µM) |
| Comparator Or Baseline | WR 216174: IC50 = 1,400 nM (1.4 µM) |
| Quantified Difference | Target compound is 2.5-fold less potent |
| Conditions | In vitro kinase assay with recombinant protein; data curated from ChEMBL and BindingDB |
Why This Matters
This quantifies the compound's position on the potency spectrum for Pfmrk, enabling researchers to select the appropriate tool for their desired inhibition window.
- [1] BindingDB. (2025). BDBM50409725, CHEMBL1213804: (5-Bromopyridin-2-yl)(pyrimidin-5-yl)methanone. View Source
- [2] Santa Cruz Biotechnology. (2025). Pfmrk Inhibitor, WR 216174 (CAS 601487-96-1). View Source
